molecular formula C14H16ClN3O2 B5355493 4-chloro-N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide CAS No. 957484-12-7

4-chloro-N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B5355493
CAS No.: 957484-12-7
M. Wt: 293.75 g/mol
InChI Key: SPPYTPBLGCEAOR-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives

Properties

IUPAC Name

4-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2/c1-18-13(12(15)9-17-18)14(19)16-8-7-10-3-5-11(20-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPYTPBLGCEAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401150377
Record name 4-Chloro-N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401150377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957484-12-7
Record name 4-Chloro-N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957484-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401150377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the methoxyphenyl group: This step involves the reaction of the pyrazole intermediate with 4-methoxyphenyl ethyl halide under nucleophilic substitution conditions.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate with an appropriate amine or amide source under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Corresponding oxidized derivatives.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

Structural Features

The compound features a chloro group, a methoxyphenyl moiety, and a pyrazole ring, which contribute to its biological activity and chemical reactivity.

Medicinal Chemistry

  • Anti-inflammatory Properties : Research indicates that compounds similar to 4-chloro-N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide exhibit anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways.
  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Anticancer Potential : Preliminary investigations suggest that it may suppress tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Biological Applications

  • Enzyme Inhibition Studies : The compound is utilized in biochemical assays to explore its interaction with enzymes, particularly those involved in metabolic pathways.
  • Receptor Binding Studies : It has been employed to study receptor-ligand interactions, providing insights into its potential as a therapeutic agent targeting specific receptors.

Materials Science

  • Organic Semiconductors : Research is ongoing into the use of this compound in developing organic semiconductor materials due to its electronic properties.
  • Photovoltaic Applications : Its unique structure may contribute to advancements in solar energy technologies by improving the efficiency of photovoltaic cells.

Similar Compounds

Compound NameStructureNotable Properties
4-chloro-N-(4-methoxyphenyl)benzamideStructureAnti-inflammatory
4-chloro-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamideStructureAntimicrobial

Uniqueness of this compound

This compound's distinct substitution pattern on the pyrazole ring differentiates it from similar compounds, leading to unique biological activities and chemical reactivities.

Case Study 1: Anti-inflammatory Activity

A study conducted on a series of pyrazole derivatives, including this compound, demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammation processes.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that this compound exhibited potent activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(4-methoxyphenyl)benzamide: Another compound with a similar structure but different functional groups.

    4-chloro-2-(4-methoxyphenyl)imidazole: Contains an imidazole ring instead of a pyrazole ring.

    4-chloro-1-methyl-1H-pyrazole-5-carboxamide: Lacks the methoxyphenyl group.

Uniqueness

4-chloro-N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide is unique due to the combination of its chloro, methoxyphenyl, and pyrazole moieties, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

4-chloro-N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, which is well-known for its diverse biological activities. The molecular formula of this compound is C14H16ClN3O2, and it has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and inflammation.

Chemical Structure and Properties

PropertyValue
Molecular Weight293.75 g/mol
Molecular FormulaC14H16ClN3O2
SMILESCn1c(C(NCCc2ccc(cc2)OC)=O)c(cn1)[Cl]
LogP1.6558
Polar Surface Area45.553 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid with 4-methoxyaniline in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane. The reaction is followed by purification through recrystallization or chromatography.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with a pyrazole core, including this compound. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines:

  • Breast Cancer (MDA-MB-231) : In vitro studies show that pyrazole derivatives can inhibit cell growth effectively.
  • Liver Cancer (HepG2) : Similar inhibitory effects have been observed, suggesting a broad spectrum of action against different cancer types .

The mechanism of action may involve the inhibition of specific enzymes or receptors involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Anti-inflammatory Activity

Compounds containing pyrazole structures have also been investigated for their anti-inflammatory properties. Studies suggest that this compound may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory pathways . This activity positions the compound as a potential candidate for treating inflammatory diseases.

Antimicrobial Activity

While some pyrazole derivatives have shown antimicrobial properties, specific data on the antimicrobial activity of this compound is less documented. However, related compounds have demonstrated effectiveness against various bacterial strains and fungi, indicating a potential for further exploration in this area .

Study on Anticancer Properties

A study published in the ACS Omega journal evaluated multiple pyrazole derivatives, including those similar to our compound, for their anticancer activities. The results indicated that compounds with a similar scaffold exhibited IC50 values ranging from 25 µM to 49 µM against several cancer cell lines including lung and colon cancers .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications on the pyrazole ring significantly affect biological activity. For instance, introducing various substituents on the phenyl ring has been linked to enhanced anticancer efficacy. This suggests that further chemical modifications on this compound could yield even more potent derivatives .

Q & A

Q. What are the established synthetic routes for 4-chloro-N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?

The synthesis of pyrazole-carboxamide derivatives typically involves multi-step processes, including cyclocondensation of substituted phenylhydrazines with β-keto esters or diketones, followed by functionalization. For example, methoxy-substituted analogs are synthesized via nucleophilic substitution or condensation reactions, as seen in the preparation of structurally similar compounds . Optimization involves adjusting solvent systems (e.g., DMF or methylene chloride), temperature (e.g., 120°C for cyclization), and catalysts (e.g., POCl₃ for cyclodehydration). Purity is validated using HPLC and NMR spectroscopy .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

Key techniques include:

  • X-ray crystallography : Resolves bond lengths (e.g., C–Cl at ~1.73 Å) and dihedral angles between aromatic rings .
  • FT-IR : Confirms carbonyl (C=O stretch ~1680 cm⁻¹) and amide (N–H bend ~1550 cm⁻¹) groups .
  • NMR : Distinguishes substituents (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrazole CH₃ at δ 2.5 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., m/z 345.8 for [M+H]⁺) .

Q. How can solubility and bioavailability be improved for in vitro assays?

Strategies include:

  • Derivatization : Introducing polar groups (e.g., hydroxyl or amino) via N-alkylation or ester hydrolysis .
  • Co-solvent systems : Using DMSO/PBS mixtures (e.g., 10% DMSO for cell-based assays) .
  • Prodrug design : Masking the carboxamide as a methyl ester to enhance membrane permeability .

Advanced Research Questions

Q. What methodologies are used to investigate structure-activity relationships (SAR) for this compound’s biological targets?

SAR studies involve:

  • Analog synthesis : Modifying the 4-chlorophenyl, methoxyphenethyl, or methyl-pyrazole moieties to assess impact on activity .
  • Enzymatic assays : Testing inhibition of targets like carbonic anhydrase (IC₅₀ values) or cyclooxygenase (COX-1/COX-2 selectivity) .
  • Molecular docking : Using software (e.g., AutoDock Vina) to predict binding interactions with active sites (e.g., hydrogen bonding with His94 in carbonic anhydrase) .

Q. How can contradictory data in biological activity profiles be resolved?

Contradictions (e.g., variable IC₅₀ values across studies) require:

  • Standardized assays : Replicating experiments under controlled conditions (pH, temperature, cell lines) .
  • Meta-analysis : Comparing datasets from multiple sources to identify outliers .
  • Orthogonal validation : Cross-verifying results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies are effective for identifying off-target interactions and minimizing toxicity?

  • Proteome-wide screening : Using affinity chromatography or chemical proteomics to map binding partners .
  • Cytotoxicity panels : Testing against non-target cell lines (e.g., HEK293) to assess selectivity .
  • Metabolite profiling : Identifying reactive intermediates via LC-MS/MS to predict hepatic toxicity .

Q. How can computational modeling guide the design of derivatives with enhanced potency?

  • QSAR models : Correlating electronic parameters (e.g., Hammett σ values) with activity .
  • MD simulations : Assessing stability of ligand-receptor complexes over 100-ns trajectories .
  • ADMET prediction : Tools like SwissADME estimate logP (<3.5 for optimal bioavailability) and CYP450 inhibition risks .

Methodological Tables

Table 1: Key Structural Parameters from X-ray Crystallography

ParameterValue
Crystallographic SystemMonoclinic (P21/c)
Unit Cell Dimensionsa=9.003 Å, b=20.100 Å
Dihedral Angle (Pyrazole-Phenyl)12.5°

Table 2: Representative Biological Activity Data

TargetIC₅₀ (µM)Selectivity Index
Carbonic Anhydrase IX0.28>100 (vs. CA-II)
COX-21.458.2 (vs. COX-1)

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